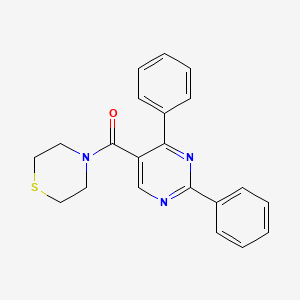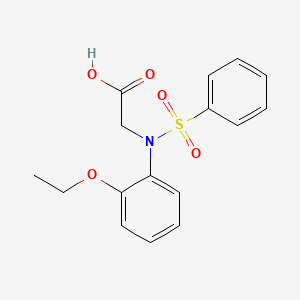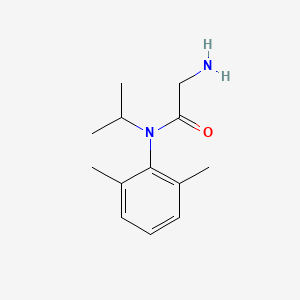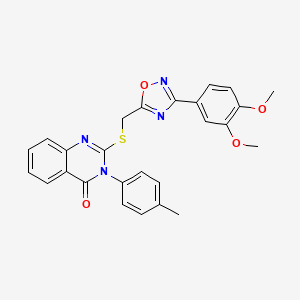![molecular formula C12H11NO2S B2539819 [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-30-8](/img/structure/B2539819.png)
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound that is part of the Thermo Scientific Chemicals brand product portfolio . It is also known by other synonyms such as p-tolylacetic acid, 4-methylphenylacetic acid, 2-p-tolyl acetic acid, 2-4-methylphenyl acetic acid, p-methylphenylacetic acid, 4-tolylacetic acid, 4-methylphenyl acetic acid, benzeneacetic acid, 4-methyl, acetic acid, p-tolyl, 2-p-tolylacetic acid .
Molecular Structure Analysis
The molecular formula of “[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” is C9H10O2 . The InChI Key, which is a unique identifier for chemical substances, is GXXXUZIRGXYDFP-UHFFFAOYSA-N . The SMILES representation, which is a line notation for encoding molecular structures, is CC1=CC=C (C=C1)CC (=O)O .Physical And Chemical Properties Analysis
“[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” has a molecular weight of 150.177 g/mol . It has a melting point of 90°C to 93°C and a boiling point of 265°C to 267°C .Applications De Recherche Scientifique
Anticancer Activity
A significant application of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is in anticancer research. A study by Ravinaik et al. (2021) synthesized a series of compounds starting from this acid, which exhibited moderate to excellent anticancer activity against various cancer cell lines.
Photodegradation Analysis
Research by Wu et al. (2007) focused on the photodegradation behavior of a pharmaceutical compound derived from this acid. The study provided insights into the molecular changes and degradation products under photo-irradiation.
Electrophilic Aromatic Reactivities
Another study by August et al. (1986) examined the gas-phase elimination of acetic acid from derivatives of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. This study contributes to understanding the chemical reactivity and stability of these compounds.
Antimicrobial Activity
Compounds synthesized from [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid have been evaluated for antimicrobial activity. For instance, Reddy et al. (2013) reported the synthesis of novel compounds showing significant antibacterial and antifungal activities.
Synthesis of Novel Derivatives
Several studies have synthesized novel compounds starting from this acid. Güzeldemirci & Küçükbasmacı (2010) synthesized derivatives with potential antimicrobial activities, while Grummt et al. (2007) focused on compounds with high luminescence, useful for metal sensing and as laser dyes.
Solid-State Characterization
The solid-state characterization of this compound was explored by Katrincic et al. (2009), who studied its polymorphs, providing valuable information for drug development and formulation.
Theoretical Analysis
A theoretical analysis of derivatives of this acid was conducted by Kanmazalp et al. (2019). They examined the molecular structure and chemical shift values, contributing to a deeper understanding of its chemical properties.
Fluorescence Properties
Research into the fluorescence properties of derivatives was undertaken by Rui-j (2013), who synthesized a compound from this acid with potential as a fluorescent chemical sensor.
Safety and Hazards
“[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is also noted that carboxylic acids can react with active metals to form gaseous hydrogen and a metal salt . Such reactions occur in principle for solid carboxylic acids as well, but are slow if the solid acid remains dry .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins .
Biochemical Pathways
Thiazole derivatives have been shown to impact a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Thiazole derivatives are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Thiazole derivatives have been shown to exert a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Propriétés
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYEMLUXLUALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2539739.png)


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2539742.png)


![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(6S,7R,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2539747.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)

![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)
![N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2539757.png)
![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2539759.png)